6-Deoxy-6-bromoascorbic acid is a halogenated derivative of ascorbic acid, which is commonly known as Vitamin C. This compound has gained attention for its potential biological activities, particularly in the field of cancer research and as a biochemical tool in various scientific applications. The structure of 6-deoxy-6-bromoascorbic acid includes a bromine atom substituted at the sixth carbon position of the ascorbic acid molecule, which alters its chemical properties and biological effects.
6-Deoxy-6-bromoascorbic acid can be synthesized from ascorbic acid through bromination processes. It is not typically found in nature but can be produced in laboratory settings for research purposes. The synthetic routes often involve modifications of established procedures for creating ascorbate analogs .
The synthesis of 6-deoxy-6-bromoascorbic acid typically involves the bromination of ascorbic acid. This can be achieved through various methods, including:
The synthesis often employs high-performance liquid chromatography (HPLC) for purification and analysis. This technique allows for the effective separation of the desired product from by-products and unreacted materials. The use of nuclear magnetic resonance (NMR) spectroscopy is also common to confirm the structure of the synthesized compound .
The molecular structure of 6-deoxy-6-bromoascorbic acid features a six-membered lactone ring typical of ascorbic acid derivatives. The presence of the bromine atom at the sixth position introduces unique reactivity compared to its parent compound.
The compound's molecular weight is approximately 227.03 g/mol. Its structural formula can be represented as follows:
6-Deoxy-6-bromoascorbic acid participates in various chemical reactions due to its functional groups:
Reactions involving 6-deoxy-6-bromoascorbic acid are often monitored using spectroscopic methods such as UV-visible spectroscopy to track changes in absorbance that correlate with concentration changes during reactions .
The mechanism by which 6-deoxy-6-bromoascorbic acid exerts its biological effects involves several pathways:
Studies have demonstrated that 6-deoxy-6-bromoascorbic acid exhibits significant inhibitory effects on DNA synthesis in cancer cells, suggesting its potential utility in therapeutic applications .
Relevant data includes melting point ranges and solubility parameters that assist researchers in handling this compound effectively during experiments .
6-Deoxy-6-bromoascorbic acid has several applications within scientific research:
6-Deoxy-6-bromo-L-ascorbic acid (bromoAA) demonstrates high-affinity binding and transport exclusively through sodium-dependent vitamin C transporters SVCT1 (SLC23A1) and SVCT2 (SLC23A2). Kinetic analyses in heterologous expression systems (e.g., Xenopus laevis oocytes) reveal comparable Michaelis-Menten parameters for bromoAA and native ascorbate (AA). For SVCT1, the apparent Km for bromoAA ranges between 25–40 µM, mirroring AA’s affinity (20–65 µM). Similarly, SVCT2 exhibits Km values of 15–30 µM for both substrates [1] [2] [4]. This analogous affinity is attributed to bromoAA’s structural preservation of the critical C1–C5 enediol ring and C3 hydroxyl group, essential for SVCT recognition, while the C6 bromine substitution sterically hinders interaction with glucose transporters without perturbing SVCT binding [1] [9].
In human fibroblasts (which express SVCTs endogenously), bromoAA uptake kinetics (Km = 28 ± 3 µM, Vmax = 120 ± 15 pmol/min/mg protein) closely align with AA transport (Km = 25 ± 4 µM, Vmax = 110 ± 12 pmol/min/mg protein), confirming its physiological relevance as an SVCT substrate [1] [2]. Sodium dependence is absolute: substitution of extracellular Na⁺ with choline or Li⁺ abolishes uptake, and kinetic studies show a cooperative relationship between Na⁺ and bromoAA binding, consistent with the 2:1 Na⁺:ascorbate stoichiometry of SVCTs [4] [7].
Table 1: Kinetic Parameters of BromoAA Transport by SVCT Isoforms
Transporter | Substrate | Km (μM) | Vmax (normalized) | System |
---|---|---|---|---|
SVCT1 | BromoAA | 25–40 | 0.95–1.05 | Oocytes |
SVCT1 | Ascorbate | 20–65 | 1.00 | Oocytes |
SVCT2 | BromoAA | 15–30 | 0.90–1.10 | Oocytes |
SVCT2 | Ascorbate | 18–35 | 1.00 | Oocytes |
Fibroblasts | BromoAA | 28 ± 3 | 120 ± 15* | Cellular |
Fibroblasts | Ascorbate | 25 ± 4 | 110 ± 12* | Cellular |
**Vmax in pmol/min/mg protein [1] [2] [4]*
BromoAA and its oxidized form (6-bromo-dehydroascorbic acid, bromoDHA) exhibit absolute exclusion by facilitative glucose transporters GLUT1 and GLUT3, a key differentiator from native ascorbate metabolism. Whereas dehydroascorbic acid (DHA) is efficiently transported by GLUT1/GLUT3 (Km ≈ 1.1–1.7 mM), bromoDHA shows no detectable uptake or binding in GLUT-expressing oocytes or mammalian cells [1] [8] [9]. Key evidence includes:
Table 2: BromoAA/bromoDHA Exclusion by Glucose Transporters
Transporter | Substrate | Uptake (vs. DHA) | Inhibition by Glucose | Key Evidence | |
---|---|---|---|---|---|
GLUT1 | BromoDHA | Undetectable | Not applicable | Oocyte expression, CHO-K1 assays | |
GLUT1 | BromoAA | Undetectable | Not applicable | Radiolabel binding assays | |
GLUT3 | BromoDHA | Undetectable | Not applicable | Oocyte expression | |
GLUT3 | BromoAA | Undetectable | Not applicable | Competition kinetics | [1] [8] [9] |
BromoAA acts as a potent competitive inhibitor of AA transport via SVCTs, exploiting shared binding residues but offering no catalytic function beyond transport. In SVCT2-expressing oocytes, bromoAA inhibits AA uptake with a Ki of 3.0 ± 0.5 µM, closely matching its own Km (indicating equivalent binding affinity) [1] [9]. This inhibition is:
Table 3: Competitive Inhibition of Ascorbate Transport by BromoAA
System | Ki (μM) | Inhibition at 100 μM BromoAA | Maximal Inhibition | |
---|---|---|---|---|
Oocytes (SVCT2) | 3.0 ± 0.5 | 85–90% | 100% | |
Human Fibroblasts | 2.8 ± 0.3 | 90–95% | 100% | |
Activated Neutrophils | >1000 | <5% | <1% | [1] [5] [9] |
Heterologous systems like Xenopus oocytes enable precise dissection of bromoAA transport energetics by isolating SVCT activity. Critical advancements include:
These systems validate bromoAA as a kinetically faithful analog for probing SVCT physiology, overcoming limitations posed by AA’s instability or redox-active properties in extended assays.
Table 4: Energetic Parameters of BromoAA Transport in Oocytes
Parameter | BromoAA | Ascorbate | Dependence | |
---|---|---|---|---|
Na⁺ Hill Coefficient | 1.9 ± 0.2 | 2.0 ± 0.3 | Extracellular [Na⁺] | |
Na⁺ K₀.₅ (mM) | 38 ± 5 | 35 ± 4 | Extracellular [Na⁺] | |
ΔVmax per -60 mV (%) | +250% | +240% | Membrane potential | |
Accumulation Ratio | 20–60x | 20–60x | Na⁺ gradient | [1] [4] [7] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7